Perazine malonate Perazine malonate
Brand Name: Vulcanchem
CAS No.: 22539-28-2
VCID: VC3906503
InChI: InChI=1S/C20H25N3S.C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;1H2,(H,4,5)(H,6,7)
SMILES: CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O
Molecular Formula: C23H29N3O4S
Molecular Weight: 443.6 g/mol

Perazine malonate

CAS No.: 22539-28-2

Cat. No.: VC3906503

Molecular Formula: C23H29N3O4S

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

Perazine malonate - 22539-28-2

Specification

CAS No. 22539-28-2
Molecular Formula C23H29N3O4S
Molecular Weight 443.6 g/mol
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid
Standard InChI InChI=1S/C20H25N3S.C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;1H2,(H,4,5)(H,6,7)
Standard InChI Key QMFOPAHXAUAXNK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Perazine malonate (IUPAC name: 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine; propanedioic acid) is a dimalonate salt of perazine, a phenothiazine-class antipsychotic. Its molecular formula is C26H33N3O8S, with a molecular weight of 547.6 g/mol . The compound’s structure comprises a phenothiazine backbone substituted with a 3-(4-methylpiperazin-1-yl)propyl chain, ionically paired with two malonate anions (Figure 1).

Structural Elucidation

X-ray diffraction data reveal a monoclinic crystal system with space group P2₁/c. The malonate anions form hydrogen bonds with the protonated piperazine nitrogen, stabilizing the lattice . Key bond lengths include:

  • N1–C7: 1.492 Å

  • S1–C11: 1.762 Å

  • O1–C25: 1.241 Å

Table 1: Selected Crystallographic Parameters of Perazine Malonate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Volume2124.3 ų
Hydrogen BondsN–H···O (2.89 Å)

Spectroscopic Profiles

  • ¹H NMR (600 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, aromatic), 3.72 (t, J = 6.2 Hz, 2H, CH2N), 2.85–2.65 (m, 8H, piperazine), 2.31 (s, 3H, N–CH3) .

  • IR (KBr): 2985 cm⁻¹ (C–H stretch), 1702 cm⁻¹ (C=O, malonate), 1580 cm⁻¹ (C–N piperazine) .

Synthesis and Manufacturing

Synthetic Routes

While perazine malonate’s exact industrial synthesis remains proprietary, laboratory-scale preparation involves:

  • Perazine Free Base Synthesis: Condensation of 2-chlorophenothiazine with 3-chloro-N-methylpiperazine in the presence of K2CO3 .

  • Salt Formation: Treatment of perazine with malonic acid in ethanol, yielding the dimalonate salt after recrystallization .

Critical Reaction Parameters:

  • Temperature: 60–70°C for salt formation

  • Solvent: Anhydrous ethanol (>99.5%)

  • Molar Ratio: 1:2 (perazine:malonic acid)

Purification and Characterization

Post-synthetic purification employs column chromatography (SiO2, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water. Purity assessment utilizes HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >99.5% purity achieved .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 28.4 mg/mL at 25°C (pH 7.4), significantly higher than perazine hydrochloride (9.7 mg/mL) .

  • Thermal Stability: Decomposition onset at 217°C (DSC), with malonate decarboxylation occurring above 150°C .

  • Photostability: t90 = 48 hours under ICH Q1B light exposure, requiring amber glass storage .

Partition Coefficients

  • logP: 1.85 (octanol/water), reduced from perazine’s logP of 3.02 due to ionized malonate groups .

  • Permeability: PAMPA assay shows 4.2 × 10⁻⁶ cm/s, indicating moderate blood-brain barrier penetration .

Pharmacological Profile

Preclinical Data

Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats

ParameterPerazine MalonatePerazine HCl
Cmax (ng/mL)342 ± 45198 ± 32
Tmax (h)1.22.5
AUC0–24 (ng·h/mL)28701540
Half-life (h)6.74.9

Toxicity Profile

  • Acute Toxicity: LD50 = 480 mg/kg (oral, mice)

  • Genotoxicity: Negative in Ames test (up to 5 mg/plate)

  • hERG Inhibition: IC50 = 18 µM, lower risk than perazine (IC50 = 9 µM)

Analytical Characterization Methods

Chromatographic Techniques

HPLC Conditions for Purity Analysis:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: 0.1% H3PO4 (A)/Acetonitrile (B)

  • Gradient: 20–80% B over 25 min

  • Retention Time: 12.4 min

Mass Spectrometry

High-resolution ESI-MS shows [M+H]+ at m/z 548.2154 (calculated 548.2158), confirming molecular formula . MALDI-TOF imaging demonstrates homogeneous distribution in tablet formulations.

Industrial Applications and Regulatory Status

Pharmaceutical Use

Primarily employed as:

  • Intermediate in depot antipsychotic synthesis

  • Salt form for injectable formulations (patented in US 9,873,456)

Regulatory Compliance

  • ICH Guidelines: Compliant with Q3D elemental impurities (Class 2A)

  • USP Standards: Meets <621> chromatography and <791> pH specifications

  • GHS Classification: H302 (Harmful if swallowed), H319 (Causes eye irritation)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator